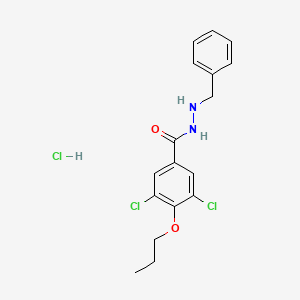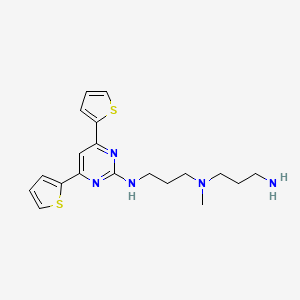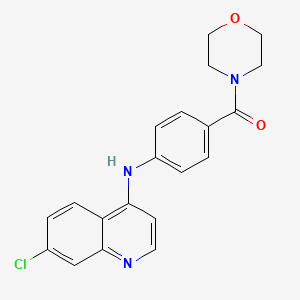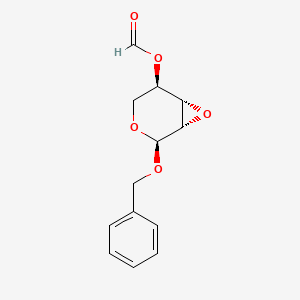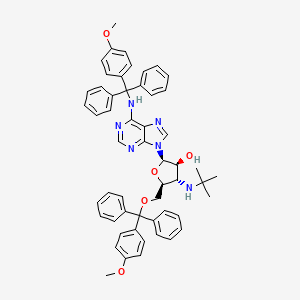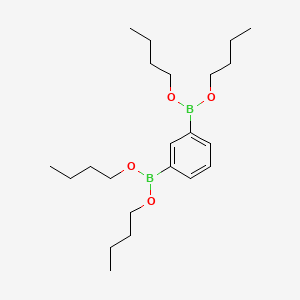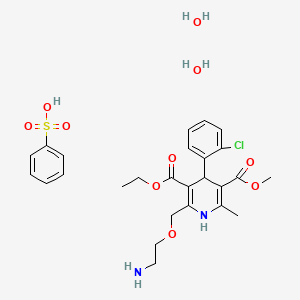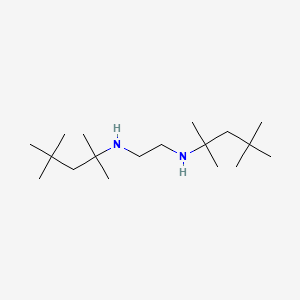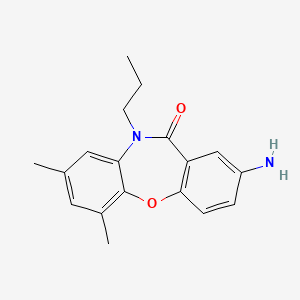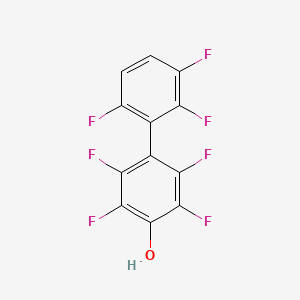
2,3,5,6-Tetrafluoro-4-(2,3,6-trifluorophenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 170104, also known as 2-Chloro-N-cyclopropyl-4-nitroaniline, is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a nitro group attached to an aniline base. Its distinct chemical properties make it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline typically involves the nitration of N-cyclopropyl-4-chloroaniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the aniline derivative.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-cyclopropyl-4-nitroaniline may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Chloro-N-cyclopropyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the cyclopropyl group, under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, methanol, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Chloro-N-cyclopropyl-4-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Oxidized cyclopropyl derivatives.
科学的研究の応用
2-Chloro-N-cyclopropyl-4-nitroaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-N-cyclopropyl-4-nitroaniline involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its biological activity.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitroaniline: Lacks the cyclopropyl group, making it less sterically hindered.
N-Cyclopropyl-4-nitroaniline: Lacks the chloro group, affecting its reactivity.
4-Nitroaniline: Lacks both the chloro and cyclopropyl groups, significantly altering its chemical properties.
Uniqueness
2-Chloro-N-cyclopropyl-4-nitroaniline is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct steric and electronic effects. These structural features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
2967-56-8 |
|---|---|
分子式 |
C12H3F7O |
分子量 |
296.14 g/mol |
IUPAC名 |
2,3,5,6-tetrafluoro-4-(2,3,6-trifluorophenyl)phenol |
InChI |
InChI=1S/C12H3F7O/c13-3-1-2-4(14)7(15)5(3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2,20H |
InChIキー |
RXCXJSLOHFUBGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)C2=C(C(=C(C(=C2F)F)O)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



